
2-Biphenyl-4-yl-1H-indole
Descripción general
Descripción
2-Biphenyl-4-yl-1H-indole (BPI) is a phenylindole compound that has recently become a subject of scientific research due to its potential therapeutic applications. BPI is a small molecule that has been isolated from various plants, including the bark of the Chinese tree, Ginkgo biloba. It is structurally similar to the indole alkaloid, tryptamine. BPI has been found to possess several biological activities, including anti-inflammatory, anti-oxidative, and immunomodulatory effects. Furthermore, BPI has been investigated for its potential role in cancer therapy, as well as its ability to modulate the activity of several enzymes and receptors.
Aplicaciones Científicas De Investigación
Synthesis and Computational Studies
- Synthesis of Novel Derivatives : Research by Kumar et al. (2022) focused on synthesizing new 1-(1H-indol-1-yl)ethanone compounds, analyzing their computational effects on the COX-2 enzyme, and testing their in vivo analgesic and anti-inflammatory activity. These novel indole derivatives were synthesized through a specific condensation process, characterized using various spectroscopic techniques, and showed significant biological properties (Kumar et al., 2022).
Anticancer Studies
- Indole-Coumarin Hybrids for Cancer Treatment : Kamath et al. (2015) synthesized indole-coumarin hybrids and conducted anticancer and Bcl-2 docking studies. These hybrids demonstrated dose-dependent cytotoxic effects on human breast adenocarcinoma cells and normal cell lines. One compound, in particular, showed potent activity in both docking and cytotoxicity studies (Kamath et al., 2015).
Biological Evaluation
- Evaluation of Analgesic and Anti-inflammatory Activities : Chavan et al. (2011) synthesized various derivatives of indoles and investigated their analgesic, inflammatory, and ulcerogenic activities. The results indicated that some compounds showed comparable anti-inflammatory activity to the reference standard, indomethacin, but with lower ulcerogenic action (Chavan et al., 2011).
Tyrosinase Inhibitor Synthesis
- Synthesis of Biphenyl-based Tyrosinase Inhibitors : A study by Kwong et al. (2017) involved synthesizing biphenyl-based compounds, including 2-Biphenyl-4-yl-1H-indole derivatives, which showed significant anti-tyrosinase activities. These compounds were compared to the standard inhibitor kojic acid and exhibited good inhibitions, suggesting pharmaceutical uses for treating conditions like hypertension and inflammation (Kwong et al., 2017).
Antibacterial and Antifungal Activities
- New 1H-Indole Derivatives with Antimicrobial Activity : Research on new 1H-Indole derivatives synthesized compounds with significant antimicrobial activity. The compounds were evaluated against various bacteria and fungi, including Aspergillus niger and Candida albicans, showing considerable antibacterial and antifungal effects (Unnamed, 2020).
Molecular Docking Studies
- N-(substituted-phenyl)butanamides : Nazir et al. (2018) synthesized novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides, showing potent in vitro inhibitory potential against the urease enzyme. The study included molecular docking and hemolytic study, indicating the therapeutic potential in drug designing programs (Nazir et al., 2018).
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which include 2-biphenyl-4-yl-1h-indole, bind with high affinity to multiple receptors . These receptors are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The indole nucleus is an important part of many synthetic drug molecules and has been found to be a biologically active pharmacophore . This suggests that this compound may interact with its targets in a similar manner.
Biochemical Pathways
Indole and its derivatives are known to be involved in a variety of biological activities and pathways . For example, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants . It’s plausible that this compound could affect similar biochemical pathways.
Result of Action
Indole derivatives are known to have diverse biological activities . They have been reported to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . It’s plausible that this compound could have similar effects.
Action Environment
It’s known that environmental factors can significantly affect the distribution of indole in the environment . For instance, anthropogenic activities promote the distribution of indole, which is chemically synthesized in technical quantities as a feedstock or precursor in the production of tryptophan, plant growth regulators, dyes, and pharmaceuticals .
Análisis Bioquímico
Biochemical Properties
2-Biphenyl-4-yl-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, such as G-protein-coupled receptors (GPCRs) and nuclear receptors . These interactions can modulate signaling pathways and cellular responses. Additionally, this compound may inhibit or activate specific enzymes, thereby affecting metabolic processes and cellular functions.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism . For example, indole derivatives can modulate the activity of transcription factors, leading to changes in gene expression profiles. This can result in altered cellular functions, such as proliferation, differentiation, and apoptosis. Furthermore, this compound may impact cellular metabolism by affecting the activity of key metabolic enzymes and pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific receptors, such as GPCRs, and modulate their activity . This binding can lead to the activation or inhibition of downstream signaling pathways, resulting in various cellular responses. Additionally, this compound may inhibit or activate enzymes involved in metabolic processes, thereby influencing cellular metabolism. Changes in gene expression can also occur due to the modulation of transcription factors by this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. The stability and degradation of the compound can influence its long-term effects on cellular function . Studies have shown that indole derivatives can undergo metabolic transformations, leading to the formation of active or inactive metabolites. These metabolites can have different biological activities and may contribute to the overall effects of this compound. Additionally, long-term exposure to this compound may result in adaptive cellular responses, such as changes in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that indole derivatives can exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . For example, high doses of this compound may cause oxidative stress, inflammation, or apoptosis in certain cell types. Conversely, lower doses may have beneficial effects, such as anti-inflammatory or anticancer properties. It is important to determine the optimal dosage range for therapeutic applications to minimize potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites with different biological activities. For instance, phase I reactions, such as oxidation and reduction, can introduce functional groups into the molecule, while phase II reactions, such as conjugation, can enhance its solubility and excretion. These metabolic transformations can influence the overall pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity . The compound can interact with transporters and binding proteins that facilitate its uptake and distribution. For example, specific transporters may mediate the cellular uptake of this compound, while binding proteins can influence its localization and accumulation within different cellular compartments. These interactions can affect the concentration and availability of this compound at its target sites, thereby modulating its biological effects.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function . The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the nucleus, where it can interact with nuclear receptors and transcription factors to modulate gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting cellular processes such as metabolism and signaling. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Propiedades
IUPAC Name |
2-(4-phenylphenyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N/c1-2-6-15(7-3-1)16-10-12-17(13-11-16)20-14-18-8-4-5-9-19(18)21-20/h1-14,21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQXDFSSLHWRBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC4=CC=CC=C4N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80327848 | |
| Record name | 2-Biphenyl-4-yl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80327848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21470-37-1 | |
| Record name | 2-Biphenyl-4-yl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80327848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




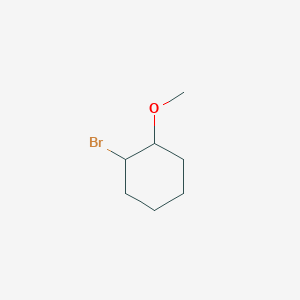

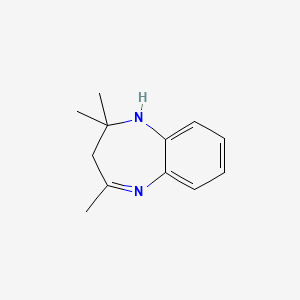

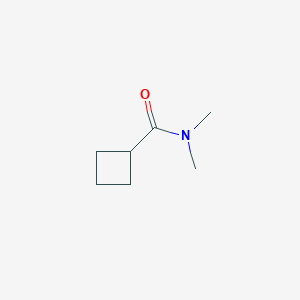

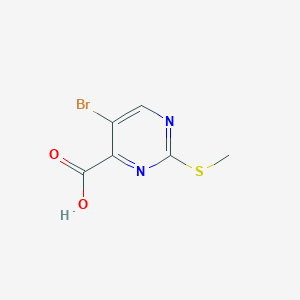
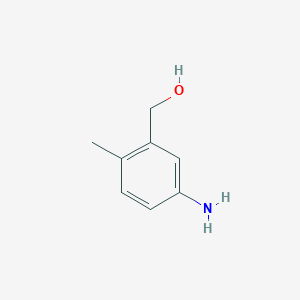
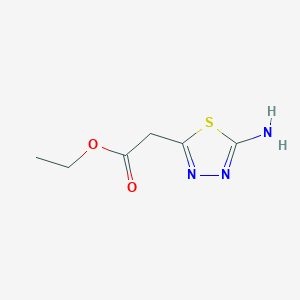

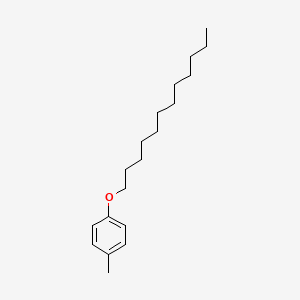
![2-Amino-3-[(2-pyridin-2-ylethyl)thio]propanoic acid](/img/structure/B1267798.png)